molecular formula C12H15N3S B6616993 N,N-Diethyl-3-phenyl-1,2,4-thiadiazol-5-amine CAS No. 17452-88-9

N,N-Diethyl-3-phenyl-1,2,4-thiadiazol-5-amine

Cat. No. B6616993
CAS RN: 17452-88-9
M. Wt: 233.33 g/mol
InChI Key: PBEXQMGQLLHBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-3-phenyl-1,2,4-thiadiazol-5-amine (DTPTA) is an organic compound that is widely used in the laboratory for a variety of scientific research applications. It is a versatile compound that is easily synthesized and can be used for a variety of purposes. DTPTA has a wide range of biochemical and physiological effects, and it is used in a variety of laboratory experiments to study the effects of various drugs and compounds.

Scientific Research Applications

N,N-Diethyl-3-phenyl-1,2,4-thiadiazol-5-amine is widely used in scientific research applications. It is used as a reagent in organic synthesis and in the development of new drugs and compounds. It is also used as a probe for biochemical and physiological studies. N,N-Diethyl-3-phenyl-1,2,4-thiadiazol-5-amine is also used in the synthesis of peptides and other biomolecules.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-phenyl-1,2,4-thiadiazol-5-amine is not fully understood. However, it is believed that the compound acts as a chelating agent, binding to certain molecules and inhibiting their activity. This inhibition can be used to study the effects of various drugs and compounds on biochemical and physiological processes.
Biochemical and Physiological Effects
N,N-Diethyl-3-phenyl-1,2,4-thiadiazol-5-amine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and other proteins involved in metabolic processes. It has also been shown to have an effect on the production of certain hormones and neurotransmitters. In addition, it has been shown to have an effect on the expression of certain genes.

Advantages and Limitations for Lab Experiments

The main advantage of using N,N-Diethyl-3-phenyl-1,2,4-thiadiazol-5-amine in laboratory experiments is its versatility. It can be used to study a wide range of biochemical and physiological processes. Its ability to act as a chelating agent also makes it useful for studying the effects of various drugs and compounds on these processes. However, N,N-Diethyl-3-phenyl-1,2,4-thiadiazol-5-amine is not without its limitations. It has a low solubility in water, and it is not very stable in acidic solutions.

Future Directions

There are a number of potential future directions for the use of N,N-Diethyl-3-phenyl-1,2,4-thiadiazol-5-amine in scientific research. These include further studies on its mechanism of action and its effects on biochemical and physiological processes. It could also be used to develop new drugs and compounds, and to study the effects of various drugs and compounds on biochemical and physiological processes. Finally, it could be used to develop new methods for the synthesis of peptides and other biomolecules.

Synthesis Methods

N,N-Diethyl-3-phenyl-1,2,4-thiadiazol-5-amine is synthesized by the reaction of phenylhydrazine and diethyl thiocarbonate in the presence of an acid catalyst. The reaction is carried out in a two-step process. First, the phenylhydrazine is reacted with the diethyl thiocarbonate to form an intermediate product. This intermediate product is then reacted with an acid catalyst to form the final product, N,N-Diethyl-3-phenyl-1,2,4-thiadiazol-5-amine.

properties

IUPAC Name

N,N-diethyl-3-phenyl-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-3-15(4-2)12-13-11(14-16-12)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEXQMGQLLHBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10775838
Record name N,N-Diethyl-3-phenyl-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10775838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-3-phenyl-1,2,4-thiadiazol-5-amine

CAS RN

17452-88-9
Record name N,N-Diethyl-3-phenyl-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10775838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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